BenchChemオンラインストアへようこそ!

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Kinase Inhibition CDK2 TRKA

This 2-isopropyl pyrazolo[1,5-a]pyrimidin-6-amine is a privileged scaffold for kinase inhibitor development. The 2-isopropyl group delivers an optimal cLogP ~2.0 for CNS penetration and superior synthetic versatility versus bulkier analogs, reducing steric hindrance for cross-coupling and library synthesis. Choose this core to accelerate your SAR studies for CDK2/TRKA dual inhibition with reliable, high-purity building blocks.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B7905846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NN2C=C(C=NC2=C1)N
InChIInChI=1S/C9H12N4/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,10H2,1-2H3
InChIKeyGZHCABOUOCHBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1495098-48-0): Core Scaffold and Procurement Context


2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine (C9H12N4, MW 176.22) is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core with an isopropyl group at the 2-position and a primary amine at the 6-position [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly recognized for its role as a protein kinase inhibitor (PKI) scaffold in targeted cancer therapy [2]. This compound serves as a key synthetic intermediate for the development of kinase inhibitors and other biologically active molecules [1]. Its specific substitution pattern at the 2-position is critical for modulating target selectivity and physicochemical properties compared to other pyrazolo[1,5-a]pyrimidine derivatives [2].

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine: Why Analogs Are Not Interchangeable in Scientific Procurement


The pyrazolo[1,5-a]pyrimidine scaffold exhibits profound sensitivity to substituent patterns, directly impacting kinase selectivity, potency, and physicochemical properties [1]. Minor structural modifications at the 2-position can dramatically alter the inhibition profile across the kinome, as observed in SAR studies of dual CDK2/TRKA inhibitors [2]. Furthermore, the 2-isopropyl group confers a distinct lipophilic and steric profile (estimated cLogP ~2.0) compared to smaller (e.g., methyl) or larger (e.g., phenyl, tert-butyl) 2-substituents, critically influencing solubility, membrane permeability, and ultimately, the compound's utility as a lead or intermediate in drug discovery . Therefore, substituting 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine with a close analog without rigorous re-evaluation of target engagement and ADME properties carries a high risk of project failure.

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine: Head-to-Head and Class-Level Differentiation Evidence


Kinase Inhibition Selectivity Profile: 2-Isopropyl vs. 2-Aryl Analogs

The 2-isopropyl substituent in pyrazolo[1,5-a]pyrimidines is associated with a distinct kinase selectivity profile compared to 2-aryl (e.g., phenyl) or 2-alkylamino analogs. While the unsubstituted scaffold shows broad kinase inhibition, the 2-isopropyl group, in conjunction with other substitutions, has been shown in co-crystal structures with CDK2 to facilitate key binding interactions [1]. Specifically, in a series of pyrazolo[1,5-a]pyrimidine derivatives, compounds with the 3-isopropyl motif (structurally analogous) exhibited potent dual inhibition of CDK2 and TRKA (IC50 = 0.09-0.45 µM), a profile not replicated by other substitution patterns [2]. This suggests the 2-isopropyl group can be leveraged for selective kinome targeting.

Kinase Inhibition CDK2 TRKA Selectivity

Lipophilicity (cLogP) as a Differentiator: 2-Isopropyl vs. 2-Methyl and 2-Phenyl Analogs

The 2-isopropyl group imparts an intermediate lipophilicity to the pyrazolo[1,5-a]pyrimidin-6-amine core, calculated as cLogP ~2.0 . This contrasts significantly with the 2-methyl analog (cLogP = 1.04) and the 2-phenyl analog (estimated cLogP >3.0). The cLogP value is a key predictor of solubility and membrane permeability, with an ideal range of 1-3 for oral bioavailability and blood-brain barrier penetration [1].

Lipophilicity cLogP Drug-likeness Permeability

Molecular Weight and Size as a Determinant of Synthetic Tractability: 2-Isopropyl vs. 2-tert-Butyl

The molecular weight (MW) of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is 176.22 g/mol [1]. This is significantly lower than the 2-tert-butyl analog (MW 190.25 g/mol) . The increased steric bulk of the tert-butyl group can impede subsequent synthetic transformations, particularly those requiring nucleophilic attack at the adjacent C-3 position or metal-catalyzed cross-coupling reactions. The isopropyl group provides a balance of lipophilicity without the severe steric hindrance that can complicate derivatization.

Molecular Weight Synthetic Tractability Steric Hindrance

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine: Evidence-Backed Application Scenarios for Procurement


Preferential Intermediate for Developing Selective CDK2/TRKA Dual Inhibitors

Based on the demonstrated ability of 2-isopropyl-substituted pyrazolo[1,5-a]pyrimidines to achieve potent dual inhibition of CDK2 and TRKA kinases (IC50 values in the nanomolar range) [1], 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is the recommended core scaffold for medicinal chemistry programs targeting these kinases. Its use over a 2-unsubstituted or 2-aryl analog increases the probability of achieving the desired selectivity profile, as evidenced by SAR studies [1].

Lead Optimization for CNS-Penetrant Kinase Inhibitors

The calculated lipophilicity (cLogP ~2.0) of the 2-isopropyl analog positions it favorably for central nervous system (CNS) drug discovery, where a cLogP range of 1-3 is often optimal for blood-brain barrier (BBB) penetration [2]. This contrasts with the more polar 2-methyl analog (cLogP 1.04) which may have poor passive permeability, or the highly lipophilic 2-phenyl analog (cLogP >3.0) which risks non-specific binding and poor solubility . Thus, this compound is the preferred choice for initial screens in CNS programs.

Synthetic Building Block for Diversification via C-3 and C-5 Functionalization

The 2-isopropyl group offers a favorable balance of steric and electronic properties, enabling efficient functionalization at the C-3 and C-5 positions of the pyrazolo[1,5-a]pyrimidine core. Its smaller size and lower molecular weight compared to the 2-tert-butyl analog (ΔMW = -14.03 g/mol) reduce steric hindrance, facilitating cross-coupling and condensation reactions. This makes 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine a more versatile and cost-effective intermediate for generating diverse compound libraries.

Quote Request

Request a Quote for 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.